

Spectroscopic Confirmation of Synthesized 6-fluoro-DMT: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1304770

[Get Quote](#)

For researchers and professionals in drug development, the precise structural confirmation of novel psychoactive compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for the synthesized tryptamine, 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), against its well-characterized, non-fluorinated parent compound, N,N-dimethyltryptamine (DMT). The data presented herein, including ^1H NMR, ^{13}C NMR, and mass spectrometry, serves to unequivocally confirm the identity and purity of synthesized 6-fluoro-DMT.

Comparative Spectroscopic Data

The introduction of a fluorine atom at the 6-position of the indole ring in DMT induces characteristic shifts in the NMR spectra and a predictable change in the molecular weight, as detected by mass spectrometry. The following tables summarize the key spectroscopic data for both 6-fluoro-DMT and DMT for direct comparison.

Table 1: ^1H NMR Data (400 MHz, CDCl_3) of 6-fluoro-DMT and DMT

Assignment	6-fluoro-DMT Chemical Shift (δ , ppm) Multiplicity, Coupling Constant (J, Hz)	DMT Chemical Shift (δ , ppm) Multiplicity, Coupling Constant (J, Hz)
H-7	7.28 (dd, J = 8.6, 2.3 Hz)	7.61 (d, J = 7.9 Hz)
H-4	7.51 (dd, J = 8.6, 5.5 Hz)	7.32 (d, J = 8.1 Hz)
H-2	6.95 (s)	6.99 (s)
H-5	6.85 (ddd, J = 9.4, 8.6, 2.3 Hz)	7.18 (t, J = 7.5 Hz)
-CH ₂ -N	2.91 (t, J = 7.8 Hz)	2.92 (t, J = 7.9 Hz)
Ar-CH ₂ -	2.65 (t, J = 7.8 Hz)	2.66 (t, J = 7.9 Hz)
-N(CH ₃) ₂	2.35 (s)	2.36 (s)
Indole-NH	8.05 (br s)	8.10 (br s)

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3) of 6-fluoro-DMT and DMT

Assignment	6-fluoro-DMT Chemical Shift (δ , ppm)	DMT Chemical Shift (δ , ppm)
C-6 (C-F)	159.5 (d, $^1\text{JCF} = 236$ Hz)	119.4
C-7a	136.2 (d, $^4\text{JCF} = 3.8$ Hz)	136.4
C-3a	124.7 (d, $^3\text{JCF} = 10.5$ Hz)	127.7
C-2	122.3	122.2
C-7	121.8 (d, $^3\text{JCF} = 9.8$ Hz)	111.9
C-4	109.8 (d, $^2\text{JCF} = 24.5$ Hz)	119.2
C-3	112.9	113.2
C-5	97.5 (d, $^2\text{JCF} = 26.2$ Hz)	121.2
-CH ₂ -N	60.4	60.5
-N(CH ₃) ₂	45.3	45.4
Ar-CH ₂ -	23.6	23.7

Table 3: Mass Spectrometry Data (EI-MS) of 6-fluoro-DMT and DMT

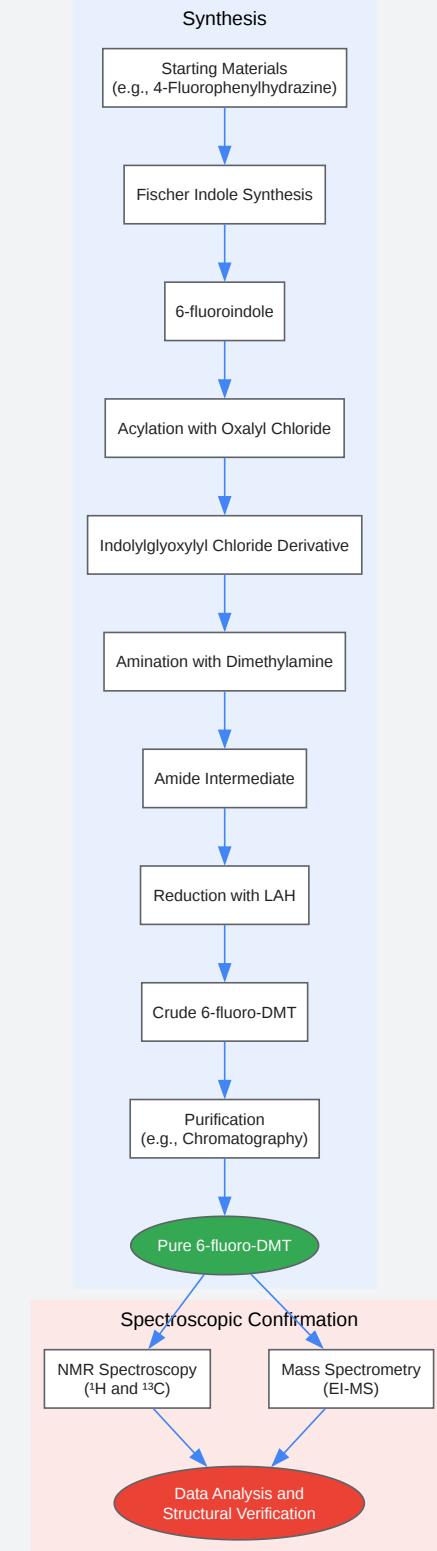
Compound	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ (m/z)	Base Peak (m/z)	Key Fragments (m/z)
6-fluoro-DMT	C ₁₂ H ₁₅ FN ₂	206.26	206	58	148, 130
DMT	C ₁₂ H ₁₆ N ₂	188.27	188	58	130

Experimental Protocols

Synthesis of 6-fluoro-DMT

A common synthetic route to 6-fluoro-DMT involves the Fischer indole synthesis followed by conversion of the resulting tryptamine to the N,N-dimethylated product.

- Synthesis of 6-fluoroindole: 4-Fluorophenylhydrazine hydrochloride is reacted with 4,4-diethoxybutanal in a suitable solvent mixture (e.g., ethanol/water) with an acid catalyst (e.g., sulfuric acid) under reflux. The reaction mixture is then neutralized and the product, 6-fluoroindole, is extracted and purified.
- Oxalyl chloride reaction: To a solution of 6-fluoroindole in a dry, aprotic solvent (e.g., diethyl ether) at 0 °C, oxalyl chloride is added dropwise. The resulting precipitate, 3-(2-chloro-2-oxoacetyl)-6-fluoroindole, is filtered and dried.
- Amination: The indolylglyoxylyl chloride is then reacted with a solution of dimethylamine in a suitable solvent (e.g., THF) to yield 3-(2-(dimethylamino)-2-oxoacetyl)-6-fluoroindole.
- Reduction: The amide is reduced to the corresponding amine, 6-fluoro-DMT, using a strong reducing agent such as lithium aluminum hydride (LAH) in a dry solvent like THF under reflux. The reaction is quenched, and the product is extracted and purified.


Spectroscopic Analysis

- ^1H and ^{13}C NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of 6-fluoro-DMT.

Workflow for Synthesis and Confirmation of 6-fluoro-DMT

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 6-fluoro-DMT.

- To cite this document: BenchChem. [Spectroscopic Confirmation of Synthesized 6-fluoro-DMT: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304770#spectroscopic-confirmation-1h-nmr-13c-nmr-ms-of-synthesized-6-fluoro-dmt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com